(4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one
Description
This compound is a pyrazol-3-one derivative featuring a hydrazinylidene moiety and a 4-methoxyphenyl-substituted thiazole ring. Its Z-configuration at the hydrazinylidene group is critical for maintaining planar geometry, which influences electronic properties and intermolecular interactions. The molecule integrates a thiazole ring (enhancing π-conjugation) and a nitro-substituted aryl hydrazine (imparting electron-withdrawing effects), making it structurally distinct among pyrazolone derivatives.
Properties
Molecular Formula |
C21H18N6O4S |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[(4-methyl-3-nitrophenyl)diazenyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H18N6O4S/c1-12-4-7-15(10-18(12)27(29)30)23-24-19-13(2)25-26(20(19)28)21-22-17(11-32-21)14-5-8-16(31-3)9-6-14/h4-11,25H,1-3H3 |
InChI Key |
IEJUPBRHNQYJGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=C(C=C4)OC)C)[N+](=O)[O-] |
Origin of Product |
United States |
Biological Activity
The compound (4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one is a novel thiazole derivative that has garnered attention for its diverse biological activities. This article presents a detailed examination of its biological properties, synthesis methods, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 450.5 g/mol. The compound features a complex structure combining thiazole and pyrazolone moieties, which are known to enhance biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 450.5 g/mol |
| IUPAC Name | (4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one |
| Solubility | Soluble in DMSO and DMF |
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Thiazole Formation : The thiazole ring is synthesized through a cyclization reaction involving a thioamide and a halogenated aromatic compound.
- Pyrazolone Formation : The final step includes the condensation reaction between a hydrazine derivative and a β-keto ester to form the pyrazolone structure.
These synthetic routes can be optimized for yield and purity using various catalysts and controlled reaction conditions.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to (4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one possess enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus : Exhibited a notable decrease in viability when treated with similar thiazole derivatives.
- Escherichia coli : Showed increased sensitivity compared to standard antibiotics like Oxytetracycline.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it induces apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and proliferation.
The mechanism of action for this compound may involve:
- Enzyme Inhibition : It may inhibit enzymes critical for bacterial metabolism or cancer cell growth.
- DNA/RNA Interaction : The compound could bind to nucleic acids, disrupting replication and transcription processes.
- Cell Membrane Disruption : It may alter membrane permeability, leading to cell death.
Case Studies
A recent study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of several thiazole derivatives, including our compound of interest. The results indicated that these compounds exhibited up to 16-fold increased antibacterial activity compared to traditional antibiotics .
Another case study focused on the anticancer properties of similar pyrazolone derivatives, showing promising results in inhibiting tumor growth in xenograft models .
Comparison with Similar Compounds
Structural and Electronic Comparisons
A. Substituent Effects on Pyrazolone Core
- Compound A : (4Z)-5-(Heptafluoropropyl)-4-[2-(4-methylphenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (7b)
- Key Differences : The heptafluoropropyl group at position 5 increases electron-withdrawing capacity and hydrophobicity compared to the 5-methyl group in the target compound. This substitution reduces melting point (132–133°C vs. ~190°C estimated for the target compound) due to disrupted crystallinity .
- Compound B : (4Z)-5-Methyl-4-[2-(4-methylphenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (9b)
B. Thiazole-Containing Analogues
- Compound C : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5)
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
